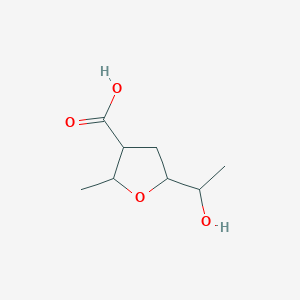

5-(1-Hydroxyethyl)-2-methyloxolane-3-carboxylic acid

Description

Properties

Molecular Formula |

C8H14O4 |

|---|---|

Molecular Weight |

174.19 g/mol |

IUPAC Name |

5-(1-hydroxyethyl)-2-methyloxolane-3-carboxylic acid |

InChI |

InChI=1S/C8H14O4/c1-4(9)7-3-6(8(10)11)5(2)12-7/h4-7,9H,3H2,1-2H3,(H,10,11) |

InChI Key |

KNZVIVWRQOLUAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CC(O1)C(C)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Hydroxyethyl)-2-methyloxolane-3-carboxylic acid typically involves the reaction of 2-methyloxolane-3-carboxylic acid with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the carboxylate anion on the ethylene oxide, resulting in the formation of the hydroxyethyl group.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The reaction is typically carried out at elevated temperatures and pressures to enhance the reaction rate. Catalysts such as sodium hydroxide or potassium hydroxide are commonly used to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

5-(1-Hydroxyethyl)-2-methyloxolane-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

Oxidation: 5-(1-Carboxyethyl)-2-methyloxolane-3-carboxylic acid.

Reduction: 5-(1-Hydroxyethyl)-2-methyloxolane-3-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(1-Hydroxyethyl)-2-methyloxolane-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(1-Hydroxyethyl)-2-methyloxolane-3-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and transport properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Tomopenem (Carbapenem Antibiotic)

- Structure : Contains a β-lactam core (azabicycloheptene) with a hydroxyethyl side chain and carboxylic acid.

- Tomopenem’s hydroxyethyl group enhances β-lactamase resistance, while the target compound’s hydroxyethyl may influence solubility or ion coordination .

- Functional Overlap : Both compounds utilize carboxylic acid for ionic interactions, critical for binding to bacterial targets.

2.2. 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

- Structure : A pyrrolidine ring with a ketone (C=O) and carboxylic acid.

- Key Differences :

- Applications: Pyrrolidine derivatives are often used as intermediates in drug synthesis, whereas oxolanes may serve as ionophores.

2.3. Fluorene Derivatives with Bis(1-Hydroxyethyl) Groups

- Structure : Fluorene core with dual hydroxyethyl substituents.

- Key Differences :

- Bioactivity : Fluorene derivatives exhibit antimicrobial properties, suggesting the target compound could share similar applications.

2.4. Lysocellin Derivatives (Ionophores)

- Structure : Macrocyclic polyethers with 5-(1-hydroxyethyl)-2-methyloxolane-3-carboxylic acid as a substituent.

- Key Similarities :

- Functional Role: In lysocellin, this substituent facilitates ion transport, implying the standalone oxolane derivative could act as a simplified ionophore.

Physicochemical and Pharmacological Comparison

| Property | This compound | Tomopenem | Lysocellin Derivative |

|---|---|---|---|

| Solubility | Moderate (polar groups) | High (ionic β-lactam) | Low (macrocyclic lipophilicity) |

| Bioactivity | Potential ion transport/antimicrobial | Antibacterial | Ionophoric |

| Key Functional Groups | Hydroxyethyl, carboxylic acid | Hydroxyethyl, β-lactam | Hydroxyethyl, carboxylic acid |

| Synthetic Complexity | Moderate (possible condensation routes) | High (multi-step synthesis) | Very high (macrocycle formation) |

Biological Activity

5-(1-Hydroxyethyl)-2-methyloxolane-3-carboxylic acid (HEMCA) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed analysis of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

HEMCA is characterized by its oxolane ring structure, which contributes to its biological activity. The compound's molecular formula is CHO, featuring a hydroxyl group that enhances its solubility and reactivity.

Anticancer Properties

Recent studies have indicated that HEMCA exhibits anticancer activity . It has been shown to induce apoptosis in various cancer cell lines, including MCF-7 breast cancer cells. The mechanism involves the activation of the mitochondrial pathway, leading to increased intracellular reactive oxygen species (ROS) levels, which trigger apoptotic processes .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 | 25 | ROS induction |

| Study 2 | HeLa | 30 | Mitochondrial pathway activation |

Antimicrobial Activity

HEMCA has also demonstrated antimicrobial properties against various pathogens. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The compound appears to disrupt bacterial cell membranes, leading to cell lysis .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

The biological activity of HEMCA can be attributed to several mechanisms:

- Apoptosis Induction : HEMCA activates caspase pathways, leading to programmed cell death.

- ROS Generation : The compound increases ROS levels, which are crucial for inducing apoptosis in cancer cells.

- Membrane Disruption : In antimicrobial activity, HEMCA disrupts the integrity of bacterial membranes.

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 cells demonstrated that treatment with HEMCA resulted in significant apoptosis, with morphological changes observed under microscopy. Flow cytometry analyses confirmed an increase in the proportion of apoptotic cells post-treatment.

Case Study 2: Antimicrobial Effectiveness

In another study focusing on antimicrobial activity, HEMCA was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that HEMCA effectively inhibited bacterial growth, supporting its potential as a therapeutic agent against infections.

Conclusion and Future Directions

The biological activity of this compound suggests promising applications in cancer therapy and as an antimicrobial agent. Further research is warranted to explore its pharmacokinetics, optimal dosages, and potential side effects in clinical settings.

Future studies should focus on:

- Elucidating the detailed mechanisms underlying its anticancer and antimicrobial effects.

- Conducting in vivo studies to assess efficacy and safety profiles.

- Investigating potential synergistic effects with other therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(1-Hydroxyethyl)-2-methyloxolane-3-carboxylic acid, and how can yield/selectivity be improved?

- Methodological Answer : Synthesis can be optimized via reflux conditions using sodium acetate as a catalyst in acetic acid, similar to procedures for structurally related oxolane derivatives . Key parameters include:

- Temperature : 80–110°C to balance reaction rate and side-product formation.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst loading : 10–15 mol% sodium acetate improves cyclization efficiency.

Post-synthesis, recrystallization from DMF/acetic acid mixtures (1:2 v/v) enhances purity .

Q. How can the molecular structure and stereochemistry of this compound be rigorously characterized?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., hydroxyethyl and methyl groups) and oxolane ring conformation .

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., R/S configuration at C3) by analyzing crystal lattice parameters (e.g., bond angles: 109.4°–114.6° for oxolane rings) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~215–230 g/mol based on analogs) .

Q. What experimental strategies address the lack of solubility and reactivity data for this compound?

- Methodological Answer :

- Solubility profiling : Test in graded solvent systems (water, ethanol, DMSO) using HPLC with refractive index detection .

- Reactivity screening : Conduct nucleophilic acyl substitution reactions (e.g., esterification with thionyl chloride) under inert atmospheres to assess carboxylate group activity .

Advanced Research Questions

Q. How does stereochemistry at the hydroxyethyl group influence biological activity or catalytic behavior?

- Methodological Answer :

- Enantiomeric separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate R/S configurations .

- Biological assays : Compare enantiomers in enzyme inhibition studies (e.g., acetylcholinesterase) to identify stereospecific effects .

- Computational modeling : Density Functional Theory (DFT) to calculate energy barriers for diastereomer formation .

Q. What crystallography challenges arise when analyzing anhydrous vs. hydrated forms of this compound?

- Methodological Answer :

- Hydrate detection : TGA-DSC to identify water loss events (typically 5–10% weight loss at 80–120°C) .

- Unit cell refinement : Use SHELX software to model hydrogen bonding networks (e.g., O–H···O distances ~2.6–2.8 Å) .

- Polymorph screening : Vary crystallization solvents (e.g., ethanol vs. acetone) to isolate distinct crystal forms .

Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

- Methodological Answer :

- Dynamic effects : Account for ring puckering in oxolane via variable-temperature NMR (e.g., coalescence temperatures for axial/equatorial protons) .

- Solvent corrections : Apply the IEF-PCM model in computational simulations to align predicted/observed chemical shifts .

- Cross-validation : Compare with structurally validated analogs (e.g., 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid) .

Q. What strategies mitigate side reactions during functionalization of the hydroxyethyl group?

- Methodological Answer :

- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield the hydroxyl group during carboxylate activation .

- Low-temperature conditions : Perform acylation at −20°C to minimize β-elimination .

- In situ monitoring : ReactIR spectroscopy tracks intermediate formation (e.g., esterification at 1720 cm⁻¹) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported bioactivity data across studies?

- Methodological Answer :

- Assay standardization : Control variables like cell line (e.g., HEK293 vs. HeLa) and incubation time .

- Metabolite profiling : LC-MS/MS to identify degradation products (e.g., lactone formation) that may skew results .

- Batch variability : Characterize purity via elemental analysis (±0.3% C/H/N tolerance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.